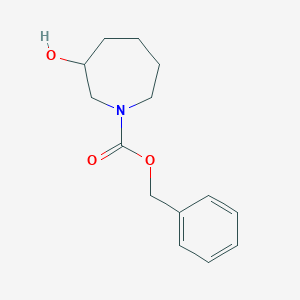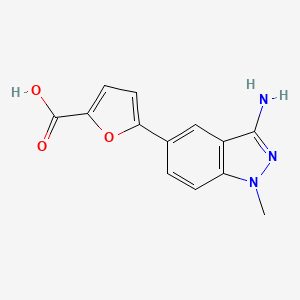
5-(3-Amino-1-methyl-1H-indazol-5-yl)furan-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Amino-1-methyl-1H-indazol-5-yl)furan-2-carboxylic acid is a heterocyclic compound that contains both indazole and furan moieties
Vorbereitungsmethoden
The synthesis of 5-(3-Amino-1-methyl-1H-indazol-5-yl)furan-2-carboxylic acid typically involves multi-step organic synthesisThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Analyse Chemischer Reaktionen
5-(3-Amino-1-methyl-1H-indazol-5-yl)furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.
Cyclization: The compound can undergo intramolecular cyclization under specific conditions to form more complex structures
Wissenschaftliche Forschungsanwendungen
5-(3-Amino-1-methyl-1H-indazol-5-yl)furan-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Wirkmechanismus
The mechanism of action of 5-(3-Amino-1-methyl-1H-indazol-5-yl)furan-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors to modulate their signaling pathways. These interactions are often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-(3-Amino-1-methyl-1H-indazol-5-yl)furan-2-carboxylic acid include other indazole and furan derivatives. These compounds share structural similarities but may differ in their biological activities and applications. For example:
Indazole derivatives: These compounds are known for their anti-inflammatory, antitumor, and antimicrobial activities.
Furan derivatives: These compounds are used in the synthesis of pharmaceuticals and agrochemicals due to their versatile reactivity
By comparing these compounds, the unique properties of this compound can be highlighted, such as its specific binding affinity to certain biological targets and its potential therapeutic applications.
Eigenschaften
Molekularformel |
C13H11N3O3 |
|---|---|
Molekulargewicht |
257.24 g/mol |
IUPAC-Name |
5-(3-amino-1-methylindazol-5-yl)furan-2-carboxylic acid |
InChI |
InChI=1S/C13H11N3O3/c1-16-9-3-2-7(6-8(9)12(14)15-16)10-4-5-11(19-10)13(17)18/h2-6H,1H3,(H2,14,15)(H,17,18) |
InChI-Schlüssel |
LEESWPFPAAYFQZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C=C(C=C2)C3=CC=C(O3)C(=O)O)C(=N1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


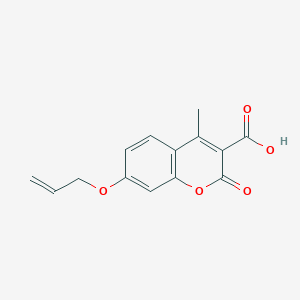

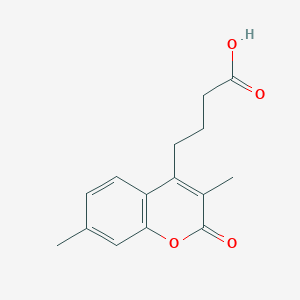
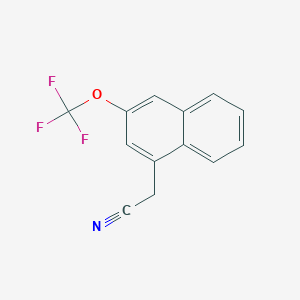
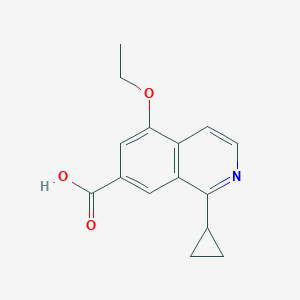
![2-Amino-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide](/img/structure/B11860782.png)
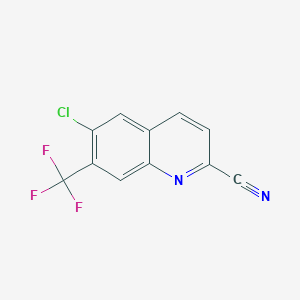
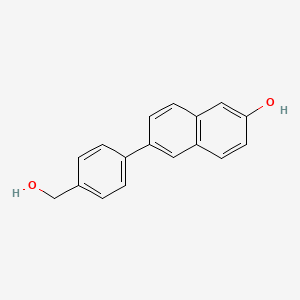
![Methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B11860792.png)
![9-Chloro-5-(chloromethyl)-[1,2,4]triazolo[1,5-C]quinazoline](/img/structure/B11860795.png)



